4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a bromophenyl group, a mercapto group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multi-step reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group yields disulfides, while reduction of the bromophenyl group results in a phenyl derivative.
Scientific Research Applications
4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the bromophenyl group can interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Bromophenol: Shares the bromophenyl group but lacks the triazole and mercapto functionalities.
Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,4-triazole-3-thiol.
Phenolic Compounds: Compounds with phenol groups but different additional functionalities.
Uniqueness
4-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a bromophenyl group, a mercapto group, and a triazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11BrN4OS |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11BrN4OS/c16-13-4-2-1-3-12(13)14-18-19-15(22)20(14)17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
GSGLJTWBTUFWTN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
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